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molecular formula C9H9NO2 B1351081 6-Methoxyoxindole CAS No. 7699-19-6

6-Methoxyoxindole

Cat. No. B1351081
M. Wt: 163.17 g/mol
InChI Key: OXOQGUGIJKUSRP-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

In a manner similar to the method described in example 167a, 1-chloro-4-methoxy-2-nitro-benzene (19 g, 0.1 mol) was reacted with dimethyl malonate (16 g, 0.2 mol), NaH and iron power to give 6-methoxy-1,3-dihydro-indol-2-one (3 g, 18%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O.C(OC)(=O)[CH2:14][C:15](OC)=[O:16].[H-].[Na+]>[Fe]>[CH3:9][O:8][C:5]1[CH:4]=[C:3]2[C:2]([CH2:14][C:15](=[O:16])[NH:10]2)=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 18.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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